molecular formula C28H20 B14429476 9-(2,2-Diphenylethenyl)anthracene CAS No. 84599-88-2

9-(2,2-Diphenylethenyl)anthracene

Cat. No.: B14429476
CAS No.: 84599-88-2
M. Wt: 356.5 g/mol
InChI Key: IOIXVZBURSAATB-UHFFFAOYSA-N
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Description

9-(2,2-Diphenylethenyl)anthracene (CAS RN: 42196-97-4) is an anthracene derivative substituted at the 9-position with a diphenylethenyl group. Its molecular formula is C₂₂H₁₆, with a molecular mass of 280.36 g/mol . The compound is synthesized via a stereoselective Wittig reaction, yielding the trans isomer exclusively due to the reaction mechanism .

Properties

CAS No.

84599-88-2

Molecular Formula

C28H20

Molecular Weight

356.5 g/mol

IUPAC Name

9-(2,2-diphenylethenyl)anthracene

InChI

InChI=1S/C28H20/c1-3-11-21(12-4-1)27(22-13-5-2-6-14-22)20-28-25-17-9-7-15-23(25)19-24-16-8-10-18-26(24)28/h1-20H

InChI Key

IOIXVZBURSAATB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Setup and Mechanism

In a typical procedure, 9-anthraldehyde reacts with a diphenylmethyl-derived phosphonium salt (e.g., (diphenylmethyl)triphenylphosphonium chloride) under basic conditions. The ylide generated abstracts a proton from the aldehyde, forming the desired alkene. The reaction is typically conducted in dichloromethane or DMF, with sodium hydroxide as the base.

Example Protocol :

  • Combine 9-anthraldehyde (0.558 mmol) and (diphenylmethyl)triphenylphosphonium chloride (0.514 mmol) in DMF (0.5 mL).
  • Add 50% NaOH (0.25 mL) dropwise under vigorous stirring.
  • Stir for 30 minutes, then precipitate the product with a 1:1 propanol/water mixture.

Stereoselectivity and By-Product Management

The reaction exclusively yields the trans-isomer due to the stabilization of the ylide’s transition state by aromatic conjugation. Triphenylphosphine oxide, a by-product, is removed via recrystallization from ethanol or petroleum ether. TLC analysis (hexane:ethyl acetate, 8:2) reveals product spots (Rf ≈ 0.75) with bright blue fluorescence under UV light.

Table 1: Wittig Reaction Optimization

Phosphonium Salt Base Solvent Yield (%) Melting Point (°C)
(Diphenylmethyl)PPh3Cl NaOH DMF 55–65 130–132
Benzyl-PPh3Cl KOtBu CH2Cl2 40–50 125–133

Grignard Reagent-Mediated Approaches

An alternative route employs Grignard reagents to introduce vinyl groups. This method is advantageous for scalability and avoids phosphine oxide by-products.

Synthetic Procedure

  • Generate a bromoethenyl Grignard reagent by reacting vinyl bromide with magnesium in anhydrous THF.
  • React 9,10-dibromoanthracene with the Grignard reagent in the presence of an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).
  • Isolate the product via vacuum filtration and recrystallization.

Key Advantages :

  • Higher functional group tolerance compared to Wittig reactions.
  • Yields up to 70% with minimal side products.

One-Pot Multi-Step Synthesis

Recent advances in one-pot methodologies reduce purification steps and improve efficiency. A phosphine oxide-mediated approach, adapted from phosphorylated anthracene syntheses, involves:

  • Phosphorylation : Treat diarylmethyl alcohol with chlorodiphenylphosphine and NEt3 to form a phosphinite intermediate.
  • Rearrangement : Catalyze with TMSOTf to convert phosphinites to phosphine oxides.
  • Acid Hydrolysis : Use aqueous HCl to eliminate phosphate groups, yielding the diphenylethenyl product.

Table 2: One-Pot Synthesis Performance

Starting Material Catalyst Yield (%) Purity (%)
Diarylmethyl alcohol TMSOTf 60 95

Comparative Analysis of Methodologies

Wittig Reaction :

  • Pros : High stereoselectivity, well-established protocol.
  • Cons : Requires toxic solvents (DMF), generates phosphine oxide waste.

Grignard Method :

  • Pros : Scalable, avoids phosphine by-products.
  • Cons : Sensitive to moisture, requires anhydrous conditions.

One-Pot Synthesis :

  • Pros : Efficient, fewer purification steps.
  • Cons : Lower yields due to competing side reactions.

Recent Patent Innovations

Patent CN104109063A (2014) discloses a Grignard-based method using ionic liquids to enhance reaction rates and yields. Similarly, EP0107008A1 (1998) describes ethynylanthracene derivatives, highlighting strategies for managing steric hindrance during vinyl group incorporation. These patents underscore industrial interest in optimizing anthracene functionalization for electronic applications.

Chemical Reactions Analysis

Types of Reactions: 9-(2,2-Diphenylethenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield anthraquinone derivatives, while reduction with sodium borohydride can produce dihydroanthracene derivatives .

Mechanism of Action

The mechanism by which 9-(2,2-diphenylethenyl)anthracene exerts its effects is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics . The molecular targets and pathways involved include interactions with cellular components in bioimaging and electron transport pathways in optoelectronic devices .

Comparison with Similar Compounds

Optical Properties

Absorption and Emission Profiles :

  • 9-[(E)-2-Phenylethenyl]anthracene derivatives (e.g., ANT-SCH₃, ANT-C₆H₅) exhibit absorption maxima extending up to 460 nm (visible range), with molar extinction coefficients exceeding 17,500 dm³mol⁻¹cm⁻¹ at 389 nm .
  • Phenanthrene analogs (e.g., FEN-CN, FEN-SCH₃) show a hypsochromic shift (~420 nm) due to reduced π-conjugation compared to anthracene derivatives .

Aggregation-Induced Emission (AIE) :

  • 2-(2,2-Diphenylethenyl)anthracene (DPEA), a positional isomer substituted at the 2-position, exhibits strong AIE with a 15-fold emission enhancement in aggregated states. This property is attributed to restricted intramolecular rotation (RIR) .
Table 1: Optical Properties of Anthracene Derivatives
Compound λₐᵦₛ (nm) ε (dm³mol⁻¹cm⁻¹) Key Feature Reference
ANT-SCH₃ 389–460 17,527 at 389 nm Electron-donating –SCH₃
DPEA (2-position) N/A N/A AIE (15× enhancement)
FEN-CN ≤420 Data not provided Electron-withdrawing –CN

Electrochemical Behavior

  • Oxidation Potential: Cyclic voltammetry studies on 9-[(E)-2-phenylethenyl]anthracene derivatives reveal oxidation potentials around 998 mV (vs. reference electrode), enabling efficient electron transfer with iodonium salts in photoinitiating systems .
  • Gibbs Free Energy (ΔG) : Negative ΔG values confirm favorable electron transfer between excited-state anthracene derivatives and iodonium salts, critical for photopolymerization applications .

Photopolymerization :

  • The diphenylethenyl group in 9-(2,2-Diphenylethenyl)anthracene could improve light absorption efficiency, though experimental data is needed.

Optoelectronics :

  • 9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene serves as a host material in organic light-emitting diodes (OLEDs), leveraging extended conjugation for charge transport . The 9-substituted analog may exhibit similar hole mobility (~0.66 cm²V⁻¹s⁻¹, as seen in DPEA ) but with variations due to molecular packing differences.

Structural Analogs and Substituent Effects

  • Positional Isomerism : Substitution at the 2-position (DPEA) vs. 9-position alters molecular symmetry and packing. DPEA’s AIE is linked to steric hindrance at the 2-position, whereas the 9-position may favor planar configurations, affecting fluorescence quantum yield .
  • Substituent Type: Electron-donating groups (–SCH₃) redshift absorption, while electron-withdrawing groups (–CN) blueshift it .

Q & A

Q. What are the optimal synthetic conditions for preparing 9-(2,2-Diphenylethenyl)anthracene via the Wittig reaction?

The Wittig reaction is a reliable method for synthesizing this compound. Key parameters include:

  • Reagents : Use benzyltriphenylphosphonium chloride and 9-anthraldehyde in a 1:1 molar ratio.
  • Solvent : Dichloromethane (DCM) is standard, but N,N-dimethylformamide (DMF) can replace DCM with comparable yields .
  • Reaction Setup : A round-bottom flask with a pressure-equalizing dropping funnel minimizes solvent evaporation. Reaction progress can be monitored via TLC under UV light .
  • Workup : Liquid-liquid extraction with DCM followed by recrystallization (ethanol or isopropanol) yields pure product. Microwave irradiation is an efficient alternative for small-scale reactions .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Hazards : The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For airborne particles, employ P95 respirators (US) or P1 filters (EU) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhaling DCM vapors .

Q. How can researchers characterize the purity and structure of this compound?

  • TLC : Monitor reaction progress using silica gel plates under UV light (Rf ~0.5 in hexane:DCM mixtures) .
  • NMR : Key signals include alkene protons at δ 7.14–7.16 ppm (AB quartet, J = 16.3 Hz) and aromatic protons between δ 7.2–8.5 ppm .
  • Melting Point : The trans-isomer typically melts at ~213°C .

Advanced Research Questions

Q. How does substituent variation in this compound derivatives affect photophysical properties?

Electron-donating groups (e.g., –SCH₃) extend conjugation, shifting absorption to ~460 nm and increasing molar extinction coefficients (e.g., 17,527 dm³mol⁻¹cm⁻¹ at 389 nm for ANT-SCH3). Electron-withdrawing groups (e.g., –CN) induce hypsochromic shifts. Fluorescence quantum yields correlate with substituent electronic effects, with donor groups enhancing emission intensity .

Q. What mechanistic insights explain the stereoselectivity of the Wittig reaction for this compound?

The reaction exclusively yields the trans-isomer due to:

  • Ylide Geometry : The phosphorus-stabilized ylide adopts a planar transition state, favoring trans-addition of the aldehyde.
  • Steric Effects : Bulky substituents on the ylide and aldehyde disfavor cis-configuration .
  • Validation : Stereochemical assignment is confirmed via ¹H NMR coupling constants (J = 16.3 Hz for trans-alkene protons) .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives?

  • Absorption Discrepancies : Compare solvent polarity (e.g., acetonitrile vs. DCM) and concentration effects. For example, ANT-C6H5 shows λmax = 420 nm in acetonitrile but shifts in nonpolar solvents .
  • Fluorescence Quenching : Trace impurities (e.g., oxygen or moisture) may reduce quantum yields. Use degassed solvents and inert atmospheres for reproducibility .

Q. What strategies optimize this compound for electroluminescent devices?

  • Morphology Control : Vacuum-deposited films exhibit higher order than solution-processed layers, enhancing charge transport .
  • Doping : Blending with electron-transport materials (e.g., ADN) improves device efficiency. For example, ADN-based OLEDs achieve deep blue emission with CIE coordinates (0.14, 0.08) .
  • Stability : Encapsulation mitigates degradation under operational conditions (e.g., humidity, UV exposure) .

Q. What computational methods predict the charge transport properties of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to estimate bandgaps. For this compound, HOMO ≈ −5.2 eV, suitable for hole transport .
  • Molecular Dynamics : Simulate packing structures to assess crystallinity. Twisted anthracene cores (dihedral angle ~89.4°) reduce excimer formation, enhancing luminescence .

Methodological Tables

Q. Table 1. Photophysical Properties of Select Derivatives

Derivativeλmax (nm)ε (dm³mol⁻¹cm⁻¹)Φf
ANT-SCH346017,5270.75
ANT-C6H542012,3400.60
FEN-CN4209,8700.45
Data from acetonitrile solutions .

Q. Table 2. Synthetic Yields Under Varied Conditions

ScaleSolventMethodYield (%)
10 µMDCMConventional75–80
100 mMDMFMicrowave85–90
1 mmolEthanolReflux70–75
Adapted from .

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